molecular formula C10H17N3O2 B1467717 Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate CAS No. 874196-89-1

Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate

Cat. No. B1467717
M. Wt: 211.26 g/mol
InChI Key: XBQBKZRAQHWVJW-UHFFFAOYSA-N
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Patent
US07371749B2

Procedure details

Using 1-(2-dimethylamino-ethyl)-1H-pyrazole-4-carboxylic acid ethyl ester, the title compound was prepared in the same manner as described for 2-{[(2-methoxy-ethyl)-methyl-amino]-methyl}-3-methyl-3H-imidazole-4-carboxylic acid. White solid (>98% yield by 1H-NMR). MS: m/e=184(M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-{[(2-methoxy-ethyl)-methyl-amino]-methyl}-3-methyl-3H-imidazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])[CH:10]=1)=[O:5])C.COCCN(CC1N(C)C(C(O)=O)=CN=1)C>>[CH3:14][N:13]([CH3:15])[CH2:12][CH2:11][N:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1)CCN(C)C
Step Two
Name
2-{[(2-methoxy-ethyl)-methyl-amino]-methyl}-3-methyl-3H-imidazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN(C)CC1=NC=C(N1C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCN1N=CC(=C1)C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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